molecular formula C6H10O4 B12314669 Adipic Acid-d4 (Major)

Adipic Acid-d4 (Major)

Cat. No.: B12314669
M. Wt: 150.17 g/mol
InChI Key: WNLRTRBMVRJNCN-LNLMKGTHSA-N
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Description

Adipic Acid-d4 (Major) is a deuterium-labeled version of adipic acid, a linear dicarboxylic acid composed of six carbon atoms. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipic Acid-d4 can be synthesized through various methods, including the oxidation of cyclohexanol and cyclohexanone (KA oil) using deuterium-labeled reagents. The process typically involves the use of nitric acid as an oxidant and copper or ammonium metavanadate as catalysts . Another method involves the microbial oxidation of deuterium-labeled 1,6-hexanediol using Gluconobacter oxydans .

Industrial Production Methods: The industrial production of adipic acid, including its deuterium-labeled variant, often relies on the catalytic oxidation of cyclohexane or cyclohexanol/cyclohexanone mixtures. The use of deuterium-labeled starting materials ensures the incorporation of deuterium into the final product .

Chemical Reactions Analysis

Types of Reactions: Adipic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Adipic Acid-d4 involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The deuterium labeling allows for the tracking of its transformation and interactions within these pathways. The molecular targets and pathways involved include the tricarboxylic acid cycle and fatty acid metabolism .

Properties

Molecular Formula

C6H10O4

Molecular Weight

150.17 g/mol

IUPAC Name

3,3,4,4-tetradeuteriohexanedioic acid

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2

InChI Key

WNLRTRBMVRJNCN-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])CC(=O)O

Canonical SMILES

C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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